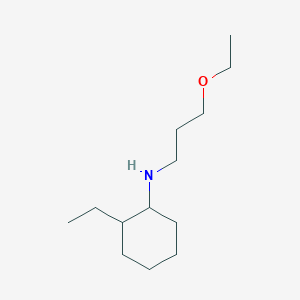
N-(3-ethoxypropyl)-2-ethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxypropyl)-2-ethylcyclohexan-1-amine: is an organic compound with a complex structure that includes an ethoxypropyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-2-ethylcyclohexan-1-amine typically involves the reaction of 2-ethylcyclohexanone with 3-ethoxypropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as diethyl ether. The mixture is refluxed for an hour and then stirred overnight at room temperature to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-ethoxypropyl)-2-ethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: N-(3-ethoxypropyl)-2-ethylcyclohexan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecule synthesis.
Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s amine group can interact with biological receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2-ethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
- N-(3-ethoxypropyl)-2-nitroaniline
- N-(3-ethoxypropyl)-2-(4-methoxyphenoxy)acetamide
- N,N-bis(3-ethoxypropyl)octan-1-amine
Comparison: N-(3-ethoxypropyl)-2-ethylcyclohexan-1-amine is unique due to its cyclohexane ring structure combined with an ethoxypropyl group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, the presence of the cyclohexane ring can influence the compound’s stability and reactivity compared to linear or aromatic analogs .
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-3-12-8-5-6-9-13(12)14-10-7-11-15-4-2/h12-14H,3-11H2,1-2H3 |
InChI Key |
MTVMWYVMPVWAPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1NCCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)

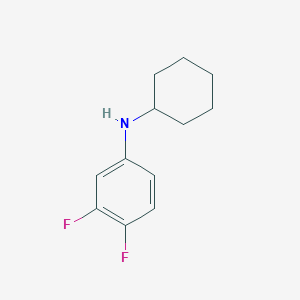
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
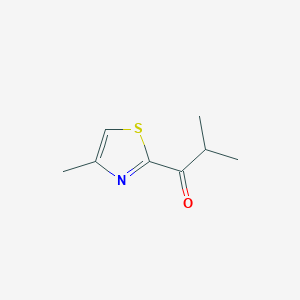
![1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
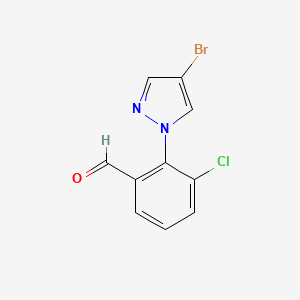
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
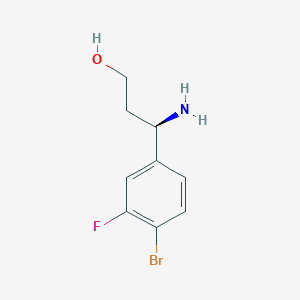
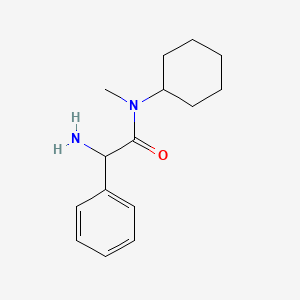

![6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)


